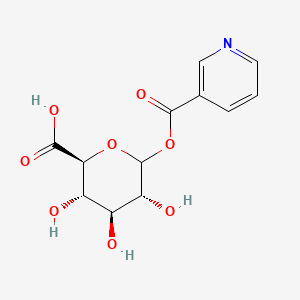
Nicotinic Acid Acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Nicotinic Acid Acyl-beta-D-glucuronide involves the reaction of nicotinic acid derivatives with glucuronic acid or its derivatives. For instance, 2-Deoxy-2-nicotinoylamido-β-D-glucopyranose, a nicotinic acid derivative, is synthesized with a β-configuration, indicating the specificity of the reaction towards forming beta-glucuronides (Guo et al., 2005). Another synthesis route involves glucosyl esters of nicotinic acid synthesized through a reaction with O-acetylglucopyranosyl bromide in the presence of Bu4NBr, leading to the formation of glucosyl esters, which are structural analogs of glucuronides (Song, 2007).
Molecular Structure Analysis
The molecular structure of Nicotinic Acid Acyl-beta-D-glucuronide derivatives is characterized using various spectroscopic techniques. The presence of hydrogen bonds and the beta-configuration of the glucuronic acid moiety are significant structural features. Techniques such as 1H NMR, FT-IR, MS, and DSC have been employed to elucidate the structure and confirm the synthesis of such compounds (Guo et al., 2005).
Chemical Reactions and Properties
Nicotinic Acid Acyl-beta-D-glucuronides undergo various chemical reactions characteristic of acyl glucuronides. These include hydrolysis, rearrangement, and conjugation reactions. The electrophilic reactivity and degradation kinetics of these compounds under physiological conditions have been studied to understand their stability and reactivity, which are crucial for their biological functions and potential therapeutic applications (Baba & Yoshioka, 2009).
Wissenschaftliche Forschungsanwendungen
-
Neuroscience
- Application : The metabolites of nicotine, including cotinine and nornicotine, have been found to have a procognitive impact without adverse effects . These metabolites affect cognitive outcomes such as learning and memory .
- Methods : The study involved a systematic review of articles about nicotine metabolites and cognitive behavior or cognitive mechanisms .
- Results : The results revealed three pharmacologically active biotransformations of nicotine in the brain, including cotinine, norcotinine, and nornicotine . The observed effect was significant only for cotinine .
-
Biomedicine and Environmental Health
- Application : β-glucuronidase (β-GLU), a kind of hydrolase, is widely distributed in mammalian tissues, body fluids, and microbiota . Detection of β-GLU activity is of great significance in biomedicine and environmental health such as cancer diagnosis and water monitoring .
- Methods : The study reviewed the principles, performances, and limitations of various β-GLU sensors, including colorimetric sensing, fluorescent sensing, electrochemical sensing for the determination of β-GLU activity .
- Results : The sensors for β-GLU activity detection have the advantages of rapid and reliable detection .
-
Organic & Biomolecular Chemistry
- Application : Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs . The formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .
- Methods : The study involved kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships .
- Results : The study reported detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides .
-
Medicinal Chemistry Research
- Application : The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities remains controversial . AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems have been observed .
- Methods : The study reviewed the current status of the field, and the de-risking strategies that have been adopted to minimize the likelihood of AG-mediated toxicity in drug discovery and lead optimization programs .
- Results : Despite important advances in the analytical methodology used to detect, identify and quantify AGs in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites .
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
- Application : A reactive metabolite of nonsteroidal anti-inflammatory drugs (NSAIDs), acyl-β-D-glucuronide (AG), covalently binds to endogenous proteins . The covalent adduct formation of NSAIDs-AG may lead to the dysfunction of target proteins .
- Methods : The study involved the analysis of the covalent adduct formation of NSAIDs-AG .
- Results : The study found that AG covalently binds to endogenous proteins, which may lead to the dysfunction of target proteins .
-
Pharmacokinetics
- Application : Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The reactivity of the acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity .
- Methods : The study involved kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships .
- Results : The study reported detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides .
-
Drug Discovery and Lead Optimization
- Application : The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities remains controversial . AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems have been observed .
- Methods : The study reviewed the current status of the field, and the de-risking strategies that have been adopted to minimize the likelihood of AG-mediated toxicity in drug discovery and lead optimization programs .
- Results : Despite important advances in the analytical methodology used to detect, identify and quantify AGs in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites .
-
Toxicology
- Application : A reactive metabolite of nonsteroidal anti-inflammatory drugs (NSAIDs), acyl-β-D-glucuronide (AG), covalently binds to endogenous proteins . The covalent adduct formation of NSAIDs-AG may lead to the dysfunction of target proteins .
- Methods : The study involved the analysis of the covalent adduct formation of NSAIDs-AG .
- Results : The study found that AG covalently binds to endogenous proteins, which may lead to the dysfunction of target proteins .
Safety And Hazards
The role of acyl glucuronide metabolites, such as Nicotinic Acid Acyl-beta-D-glucuronide, in drug-induced toxicities is still a topic of research3. They have been implicated in the toxicity of several carboxylic acid-containing drugs3.
Zukünftige Richtungen
The study of acyl glucuronides, including Nicotinic Acid Acyl-beta-D-glucuronide, is ongoing, with a focus on understanding their role in drug-induced toxicities3. There are significant challenges in assessing the human safety of acyl glucuronides due to their inherent instability under physiological conditions3. Despite these challenges, advances in analytical methodology are aiding in the detection, identification, and quantification of acyl glucuronides in biological fluids and tissues3.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZLIYOEGIYOQP-QIDQEODOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic Acid Acyl-beta-D-glucuronide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

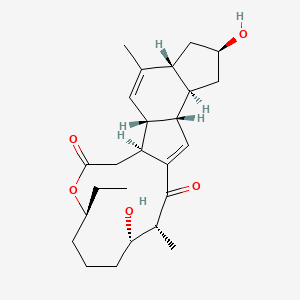
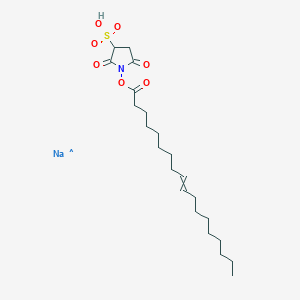
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
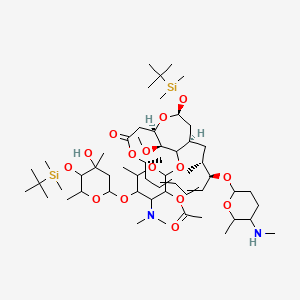

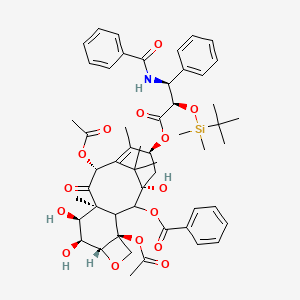
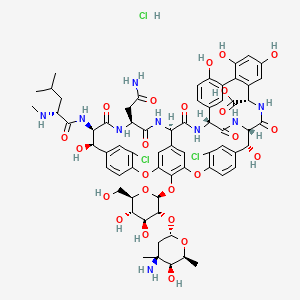
![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)

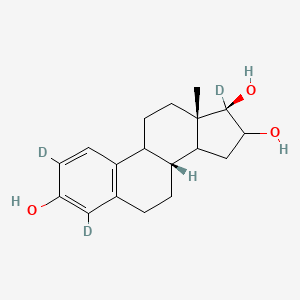
![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

